



A Technical Guide to N-propan-2ylcyclohexanamine

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Compound of Interest		
Compound Name:	N-Isopropylcyclohexylamine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propan-2-ylcyclohexanamine (commonly known as **N-Isopropylcyclohexylamine**), a secondary amine with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical identity, key physicochemical properties, detailed synthesis protocols, and explores its prospective applications in pharmacology, drawing parallels from structurally related compounds. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and the development of novel therapeutic agents.

Chemical Identity and Properties

N-propan-2-ylcyclohexanamine is a cyclic secondary amine. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-propan-2-ylcyclohexanamine.

Table 1: Physicochemical Properties of N-propan-2-ylcyclohexanamine



Property	Value	
IUPAC Name	N-propan-2-ylcyclohexanamine	
Synonyms	N-Isopropylcyclohexylamine, N- Cyclohexylisopropylamine	
CAS Number	1195-42-2	
Molecular Formula	C ₉ H ₁₉ N	
Molecular Weight	141.26 g/mol	
Appearance	Colorless to yellow liquid (for related compounds)[1][2]	
Odor	Amine-like, fishy (for related compounds)[2]	
Boiling Point	Data not readily available	
Solubility	Slightly soluble in water (for related compounds) [1]	

Synthesis of N-propan-2-ylcyclohexanamine

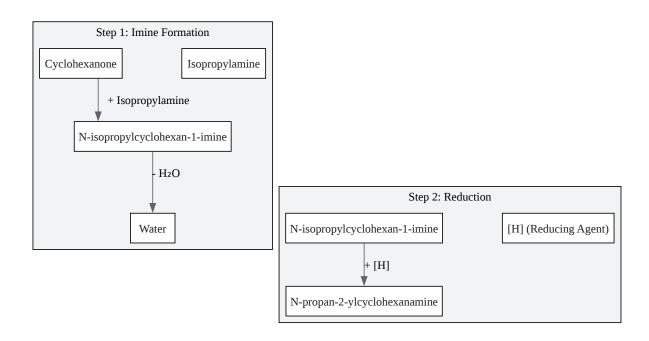
The primary and most efficient method for the synthesis of N-propan-2-ylcyclohexanamine is through the reductive amination of cyclohexanone with isopropylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

- Imine Formation: Cyclohexanone reacts with isopropylamine in a condensation reaction to form the N-isopropylcyclohexan-1-imine intermediate. This step is typically catalyzed by a mild acid.
- Reduction: The imine intermediate is subsequently reduced to N-propan-2ylcyclohexanamine. Various reducing agents can be employed for this step.





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Caption: General reaction pathway for the synthesis of N-propan-2-ylcyclohexanamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5] Researchers should optimize conditions for specific laboratory setups and desired purity.

Materials and Reagents:

- Cyclohexanone
- Isopropylamine



- Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd/C)
- Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)
- · Mild acid catalyst (e.g., Acetic acid)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator

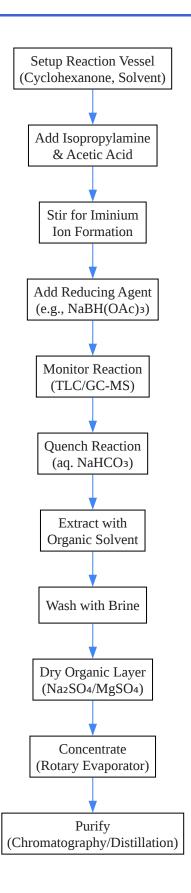
Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).
- Solvent and Amine Addition: Dissolve the cyclohexanone in the chosen anhydrous solvent.
 Add isopropylamine (1.1 1.5 eq).
- Iminium Ion Formation: If required by the choice of reducing agent (like NaBH(OAc)₃), add a catalytic amount of acetic acid (e.g., 1.2 eq). Stir the mixture at room temperature for 20-30 minutes.
- Reduction:



- For Sodium Borohydride Reagents: Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5
 eq) in portions to the stirring solution.
- For Catalytic Hydrogenation: Transfer the initial mixture to a suitable pressure vessel containing a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 9 bar).[3]
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Workup:
 - For Sodium Borohydride Reagents: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
 - For Catalytic Hydrogenation: Filter the reaction mixture to remove the catalyst.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield pure N-propan-2-ylcyclohexanamine.





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Caption: Experimental workflow for the reductive amination synthesis.



Potential Applications in Drug Development

While specific pharmacological data for N-propan-2-ylcyclohexanamine is not extensively documented in publicly available literature, the broader class of N-substituted cyclohexylamines and, more specifically, arylcyclohexylamines, are of significant interest in medicinal chemistry.

Analogues and Their Pharmacological Significance

Arylcyclohexylamines, which feature a cyclohexylamine moiety, are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] This class includes compounds like ketamine and phencyclidine (PCP), which have pronounced dissociative anesthetic and psychoactive effects. The cyclohexylamine scaffold is crucial for retaining this NMDA receptor activity.[6]

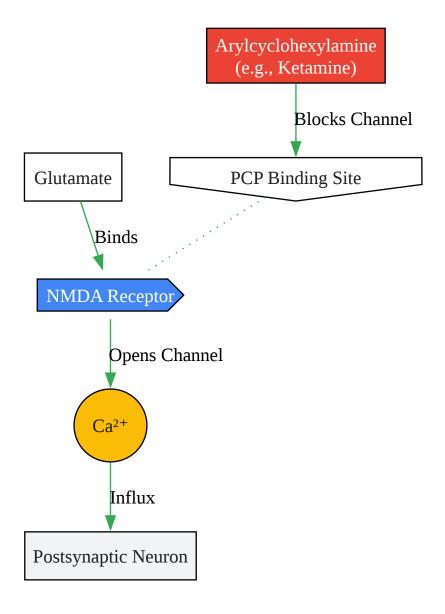
Furthermore, subtle modifications to the N-substituent on the cyclohexylamine ring can dramatically alter receptor binding affinity and selectivity. For instance, studies on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have identified potent and selective ligands for the sigma receptor, another important target in the central nervous system.[7]

Given these precedents, N-propan-2-ylcyclohexanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isopropyl group on the nitrogen atom can influence the lipophilicity and steric profile of derivative compounds, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Signaling Pathways of Related Compounds

The primary mechanism of action for many pharmacologically active arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.





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Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.

Conclusion

N-propan-2-ylcyclohexanamine is a readily accessible secondary amine with a straightforward synthesis via reductive amination. While its direct applications are not widely reported, its structural similarity to pharmacologically active classes of compounds, such as NMDA receptor antagonists and sigma receptor ligands, makes it a valuable synthon for medicinal chemistry and drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of N-propan-2-ylcyclohexanamine is warranted to explore its full therapeutic potential.



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